![molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan CAS No. 909037-18-9](/img/structure/B144015.png)
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, also known as 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, is a useful research compound. Its molecular formula is C13H26N2 and its molecular weight is 210.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Positive Modulatoren von AMPA-Rezeptoren
Diese Verbindung ist Teil einer neuen Klasse von positiven Modulatoren von AMPA-Rezeptoren . Diese Modulatoren haben eine ausgeprägte kognitive stimulierende Wirkung sowohl bei normalen Tieren als auch in verschiedenen Modellen pathologischer Gedächtnisstörungen . Dies deutet auf ihr großes therapeutisches Potenzial hin .
Alzheimer-Krankheitsforschung
Die Verbindung wurde auf ihre Aktivität und Wirksamkeit in Verhaltensexperimenten untersucht, die sowohl verschiedene akute Beeinträchtigungen des Gedächtnisses und der kognitiven Funktionen als auch chronische Experimente simulieren, die die Pathologie der Alzheimer-Krankheit simulieren .
Behandlung neurologischer Erkrankungen
Positive allosterische Modulatoren des AMPA-Rezeptors, zu denen diese Verbindung gehört, können bei der Behandlung verschiedener neurologischer Erkrankungen wie Depression, Schizophrenie, Parkinson-Krankheit, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und affektiven Störungen sowie Drogenabhängigkeit nützlich sein .
Ligand in der organischen Synthese
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan ist ein nützlicher Ligand in der organischen Synthese .
Studium des molekularen Mechanismus der Interaktion mit dem AMPA-Rezeptor
Die Verbindung wurde im Studium ihres molekularen Mechanismus der Interaktion mit dem AMPA-Rezeptor unter Verwendung von 3D-Computermodellierung verwendet .
Radioligandenstudien
Diese Verbindung wurde in Radioligandenstudien mit der markierten Verbindung 5 mit Fraktionen synaptischer Membranen des Hippocampus verwendet, um die Bindungsstellen dieses PAM im Gehirn von Ratten zu bestimmen .
Safety and Hazards
Zukünftige Richtungen
The “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” scaffold can serve as a basis for the design of molecular switches stimulating the fast release of water-soluble compounds under the influence of external factors from liposomal containers having those switches incorporated into the lipid bilayer . This suggests potential applications in drug delivery systems.
Wirkmechanismus
Target of Action
The primary target of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane interacts with AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups . This unique interaction may lead to changes in the receptor’s function and subsequent neuronal activity .
Biochemical Pathways
Therefore, modulation of these receptors can have significant downstream effects on neuronal communication and brain function .
Pharmacokinetics
The ADME properties of 3,7-Dipropyl-3,7-diazabicyclo[33Its molecular weight is 21036 , which may influence its absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The molecular and cellular effects of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane’s action are likely related to its modulation of AMPA receptors . By altering the function of these receptors, it may influence neuronal activity and synaptic plasticity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane has been shown to interact with AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups
Cellular Effects
Compounds based on the tricyclic derivative 3,7-diazabicyclo[3.3.1]nonans have been shown to bind to AMPA receptors , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation.
Eigenschaften
IUPAC Name |
3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAELGYEIUVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CC(C1)CN(C2)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581461 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909037-18-9 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

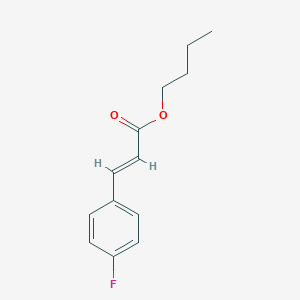


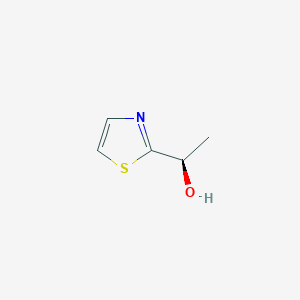
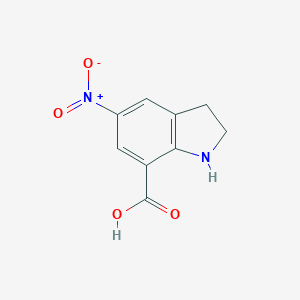
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
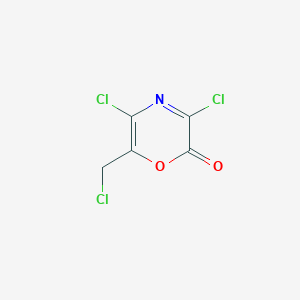

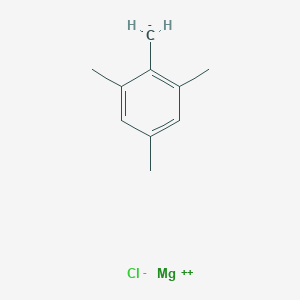


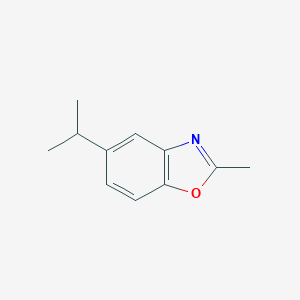
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
